5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine
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Overview
Description
5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and drug discovery. The compound features a pyrazolo[3,4-c]pyridazine core, which is known for its structural similarity to purine, a fundamental component of nucleic acids. This structural motif allows the compound to interact with various biological targets, making it a valuable scaffold in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of pyrazole with thionyl chloride, followed by reduction to yield the desired compound . Another approach involves the use of 1′-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1′-one as a starting material, which is then treated with sodium methoxide in anhydrous methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Amination Reactions: Buchwald–Hartwig amination can be used to introduce amine groups at specific positions on the scaffold.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Suzuki–Miyaura Cross-Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Buchwald–Hartwig Amination: Reagents include palladium catalysts, ligands, and amine sources.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura cross-coupling can yield various substituted pyrazolo[3,4-c]pyridazines, while amination reactions can introduce different amine functionalities.
Scientific Research Applications
5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for developing new therapeutic agents due to its ability to interact with biological targets.
Fragment-Based Drug Discovery: Its structural similarity to purine makes it a valuable fragment in drug discovery programs.
Biological Studies: The compound is used in studies to understand its interactions with proteins and other biological molecules.
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural similarity to purine allows it to bind to active sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-pyrazolo[3,4-c]pyridine
- 1H-pyrazolo[3,4-b]pyridine
- 1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and interactions with biological targets. Compared to other similar compounds, it offers distinct opportunities for functionalization and optimization in drug discovery programs .
Properties
IUPAC Name |
5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-2-4(7)9-11-5(2)10-8-3/h1H,(H3,7,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBENXQDIFRNASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NNC2=NN=C1Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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